molecular formula C6H11N3O B1660095 2-cyano-N'-propan-2-ylacetohydrazide CAS No. 7152-23-0

2-cyano-N'-propan-2-ylacetohydrazide

Cat. No.: B1660095
CAS No.: 7152-23-0
M. Wt: 141.17 g/mol
InChI Key: RVQAASKXQLYCNU-UHFFFAOYSA-N
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Description

2-cyano-N'-propan-2-ylacetohydrazide (CAS 7152-23-0) is a high-purity chemical compound with a molecular formula of C6H11N3O and a molecular weight of 141.17 g/mol . This reagent is characterized by a density of 1.037 g/cm³ and a boiling point of 223.1°C at 760 mmHg . Its structure features both cyano and hydrazide functional groups, giving it a polar surface area (PSA) of approximately 64.9 Ų, which influences its solubility and makes it a valuable intermediate for researchers . The primary research value of this compound lies in its role as a versatile precursor or ligand in synthetic and coordination chemistry. Compounds with analogous 2-cyanoacetamide structures are known to act as bidentate ligands, coordinating to metal ions such as V(IV), Zr(IV), Pd(II), Pt(IV), Ce(IV), and U(VI) to form complexes for catalytic or materials science studies . This mechanism is fundamental for scientists developing new metal-organic frameworks (MOFs) or investigating the antimicrobial properties of synthesized complexes . Researchers utilize this compound in the synthesis of more complex molecules and heterocyclic systems. It is supplied with a minimum purity of 99% and is intended for laboratory research purposes . Proper handling and storage are advised, as the compound has a flash point of 88.8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

7152-23-0

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

2-cyano-N'-propan-2-ylacetohydrazide

InChI

InChI=1S/C6H11N3O/c1-5(2)8-9-6(10)3-4-7/h5,8H,3H2,1-2H3,(H,9,10)

InChI Key

RVQAASKXQLYCNU-UHFFFAOYSA-N

SMILES

CC(C)NNC(=O)CC#N

Canonical SMILES

CC(C)NNC(=O)CC#N

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2 Cyano N Propan 2 Ylacetohydrazide

Nucleophilic Reactivity of the Hydrazide Moiety

The hydrazide group in 2-cyano-N'-propan-2-ylacetohydrazide is a potent nucleophile, primarily due to the alpha-effect, where the presence of adjacent atoms with lone pairs of electrons enhances nucleophilicity. This heightened reactivity is harnessed in various condensation and cyclization reactions.

The terminal nitrogen atom of the hydrazide moiety readily participates in condensation reactions with a wide range of aldehydes and ketones. This reaction typically proceeds via a nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule to form the corresponding N-acylhydrazone. The N'-propan-2-yl group offers steric hindrance that can influence the reaction rate and the stability of the resulting hydrazone.

For instance, the reaction of this compound with aromatic aldehydes can lead to the formation of N'-[aryl(methylene)]-2-cyanoacetohydrazides. These products are valuable intermediates for the synthesis of more complex heterocyclic systems.

Table 1: Representative Condensation Reactions with Carbonyl Compounds

ElectrophileProduct
Benzaldehyde2-Cyano-N'-(phenylmethylidene)acetohydrazide
Acetone (B3395972)2-Cyano-N'-(propan-2-ylidene)acetohydrazide
4-ChlorobenzaldehydeN'-(4-chlorobenzylidene)-2-cyanoacetohydrazide

Note: This table represents expected products based on the known reactivity of hydrazides.

The hydrazide moiety is a key player in numerous cyclocondensation reactions, leading to the formation of a variety of five- and six-membered heterocyclic rings. These reactions often involve the initial formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization.

A prominent example is the synthesis of pyrazole (B372694) derivatives. While direct literature on this compound is limited, the closely related cyanoacetylhydrazine is extensively used in pyrazole synthesis. niif.hu By analogy, this compound can be expected to react with 1,3-dicarbonyl compounds or their equivalents to yield substituted pyrazolones. The reaction with ethyl acetoacetate, for instance, would likely proceed through the formation of a hydrazone at the acetyl carbonyl, followed by intramolecular cyclization involving the active methylene (B1212753) group and the hydrazide nitrogen, ultimately leading to a pyrazolone (B3327878) ring.

Reactions Involving the Active Methylene Group (-CH₂CN)

The methylene group, situated between the electron-withdrawing cyano and carbonyl groups, is highly acidic and thus serves as a potent nucleophile in its carbanionic form. This reactivity is central to several important carbon-carbon bond-forming reactions.

The active methylene group of this compound is an excellent substrate for the Knoevenagel condensation. ub.edunih.gov This reaction involves the base-catalyzed condensation of the active methylene compound with an aldehyde or ketone. The resulting product is typically an α,β-unsaturated compound, formed after a dehydration step.

For example, the reaction with an aromatic aldehyde in the presence of a weak base like piperidine (B6355638) or pyridine (B92270) would yield an arylidene derivative. These products are highly conjugated and often colored, and they serve as versatile intermediates for further transformations.

Table 2: Expected Products of Knoevenagel Condensation

Carbonyl CompoundCatalystProduct
BenzaldehydePiperidine2-Cyano-3-phenyl-N'-(propan-2-yl)acrylamide
4-NitrobenzaldehydePyridine2-Cyano-3-(4-nitrophenyl)-N'-(propan-2-yl)acrylamide

Note: This table illustrates the expected outcomes based on the principles of the Knoevenagel condensation.

The carbanion generated from the active methylene group can also act as a Michael donor in conjugate addition reactions with α,β-unsaturated compounds. nih.gov This reaction, known as the Michael addition, is a powerful tool for the formation of new carbon-carbon bonds and the construction of more complex molecular architectures.

The reaction of this compound with an α,β-unsaturated ketone, such as chalcone (B49325), in the presence of a base would lead to the formation of a 1,5-dicarbonyl compound. These adducts can often undergo subsequent intramolecular cyclization reactions to afford various heterocyclic systems, such as pyridinones or pyranones.

Reactivity of the Nitrile (-CN) Group

The nitrile group is a versatile functional group that can undergo a variety of transformations, although it is generally less reactive than the hydrazide and active methylene moieties under mild conditions. wikipedia.org Its reactivity is characterized by the electrophilicity of the carbon atom and the nucleophilicity of the nitrogen atom.

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. This transformation proceeds through an amide intermediate. wikipedia.org Furthermore, the nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride.

In the context of heterocyclic synthesis, the nitrile group can participate in cyclization reactions, often in the presence of strong acids or bases, or through reactions with nucleophiles. For instance, it can react with hydrogen sulfide (B99878) to form a thioamide, which can then be used in the synthesis of thiazole (B1198619) derivatives.

Multi-Component Reactions (MCRs) Incorporating this compound

No published data were found detailing the use of this compound as a reactant in any multi-component reactions.

Detailed Mechanistic Investigations of Key Reaction Pathways

No mechanistic studies concerning the reaction pathways of this compound have been reported in the available literature.

Derivatization Strategies and Heterocyclic Compound Synthesis Utilizing 2 Cyano N Propan 2 Ylacetohydrazide

Synthesis of Five-Membered Heterocycles

The strategic utilization of 2-cyano-N'-propan-2-ylacetohydrazide enables the construction of various five-membered heterocyclic rings, including pyrazolines, pyrazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles, and oxadiazoles. These syntheses are typically achieved through cyclocondensation, cyclization of intermediates, and cyclodehydration reactions.

Pyrazoline and Pyrazole (B372694) Ring Systems via Cyclocondensation

Pyrazoline and pyrazole derivatives can be effectively synthesized from this compound through cyclocondensation reactions with appropriate carbonyl compounds.

Pyrazolines are commonly synthesized via the reaction of α,β-unsaturated ketones (chalcones) with hydrazines. In a typical procedure, the chalcone (B49325) is reacted with this compound in a suitable solvent such as ethanol (B145695), often in the presence of a catalytic amount of acid (e.g., acetic acid or formic acid) or base. The reaction proceeds through an initial Michael addition of the hydrazine (B178648) to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to yield the 2-pyrazoline (B94618) ring.

Pyrazoles , the aromatic counterparts of pyrazolines, are generally formed by the reaction of 1,3-dicarbonyl compounds with hydrazines. The reaction of this compound with a 1,3-dicarbonyl compound, such as acetylacetone (B45752) or ethyl acetoacetate, in a solvent like ethanol or acetic acid under reflux conditions, leads to the formation of pyrazole derivatives. The reaction involves the initial formation of a hydrazone intermediate, which then undergoes cyclization and dehydration to afford the stable aromatic pyrazole ring. The N'-isopropyl group from the starting hydrazide will be located at the 1-position of the resulting pyrazole ring.

ReactantHeterocyclic ProductGeneral Reaction Conditions
α,β-Unsaturated KetonePyrazolineEthanol, Acid or Base catalyst, Reflux
1,3-Dicarbonyl CompoundPyrazoleEthanol or Acetic Acid, Reflux

1,3,4-Thiadiazole (B1197879) Scaffolds through Thiosemicarbazide (B42300) Intermediates or Direct Cyclization

The synthesis of 1,3,4-thiadiazole derivatives from this compound can be achieved through two primary routes: the formation of a thiosemicarbazide intermediate followed by cyclization, or through direct cyclization reactions with sulfur-containing reagents.

In the first approach, this compound is reacted with an isothiocyanate in a suitable solvent to form the corresponding N-substituted thiosemicarbazide. This intermediate can then be cyclized under acidic conditions (e.g., using sulfuric acid or phosphoric acid) to yield a 2-amino-5-substituted-1,3,4-thiadiazole. Alternatively, the thiosemicarbazide can be oxidatively cyclized using reagents like ferric chloride.

A more direct route involves the reaction of this compound with carbon disulfide in the presence of a base (e.g., potassium hydroxide) in an alcoholic solvent. This reaction leads to the formation of a dithiocarbazate salt, which upon heating undergoes cyclization to form a 5-substituted-1,3,4-thiadiazole-2-thiol.

ReagentIntermediate/ProductGeneral Reaction Conditions
IsothiocyanateThiosemicarbazide -> 1,3,4-Thiadiazole1. Solvent 2. Acid-catalyzed cyclization
Carbon Disulfide/BaseDithiocarbazate -> 1,3,4-Thiadiazole-2-thiolAlcoholic solvent, Heat

1,2,4-Triazole (B32235) Architectures and Related Annulations

1,2,4-Triazole derivatives can be synthesized from this compound through several annulation strategies. A common method involves the reaction of the hydrazide with a one-carbon synthon, such as orthoesters or formamide.

For instance, heating this compound with an orthoester like triethyl orthoformate can lead to the formation of a 1,2,4-triazole ring. The reaction proceeds through the formation of an intermediate that subsequently cyclizes.

Another approach involves the initial conversion of the hydrazide into a thiosemicarbazide, as described for the synthesis of thiadiazoles. The resulting thiosemicarbazide can then be cyclized in the presence of a base to afford a 1,2,4-triazole-3-thiol derivative.

ReagentHeterocyclic ProductGeneral Reaction Conditions
Orthoester1,2,4-TriazoleHeat
Isothiocyanate/BaseThiosemicarbazide -> 1,2,4-Triazole-3-thiol1. Solvent 2. Basic cyclization

Oxadiazole Derivatives via Cyclodehydration Reactions

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives from this compound typically involves a cyclodehydration reaction of a diacylhydrazine intermediate.

Initially, the this compound is acylated with an acid chloride or anhydride (B1165640) to form an N,N'-diacylhydrazine. This intermediate is then subjected to cyclodehydration using a dehydrating agent such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid to yield the 2,5-disubstituted-1,3,4-oxadiazole.

A one-pot variation of this reaction can also be employed, where the hydrazide is reacted directly with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride.

ReagentIntermediate/ProductGeneral Reaction Conditions
Acid Chloride/AnhydrideN,N'-Diacylhydrazine -> 1,3,4-OxadiazoleDehydrating agent (e.g., POCl3), Heat
Carboxylic Acid/POCl31,3,4-OxadiazoleHeat

Synthesis of Six-Membered Heterocyclic Compounds

This compound also serves as a key building block for the synthesis of six-membered heterocyclic systems, including pyridazine (B1198779) and pyridinone frameworks.

Pyridazine and Pyridinone Frameworks

The synthesis of pyridazine and pyridinone derivatives from this compound often involves its reaction with 1,3- or 1,4-dicarbonyl compounds or their equivalents.

Pyridazinones can be prepared by the reaction of this compound with β-ketoesters in the presence of a base. The active methylene (B1212753) group of the hydrazide can participate in a condensation reaction, followed by cyclization to form the pyridazinone ring.

The synthesis of pyridazines can be achieved through the reaction with 1,4-dicarbonyl compounds. The reaction proceeds via the formation of a dihydrazone intermediate which then undergoes cyclization and oxidation to yield the aromatic pyridazine ring.

Furthermore, multicomponent reactions involving this compound, an aldehyde, and an active methylene compound can lead to the formation of highly substituted pyridinone derivatives. For instance, a one-pot reaction of cyanoacetohydrazide, an aromatic aldehyde, and malononitrile (B47326) in the presence of a basic catalyst can yield substituted pyridinone derivatives. nih.gov

ReactantHeterocyclic ProductGeneral Reaction Conditions
β-KetoesterPyridazinoneBase catalyst
1,4-Dicarbonyl CompoundPyridazineFormation of dihydrazone, then cyclization/oxidation
Aldehyde and MalononitrileSubstituted PyridinoneBasic catalyst, One-pot reaction

Pyrimidine (B1678525) Derivatives

The synthesis of pyrimidine derivatives from this compound is a plausible transformation, leveraging the inherent reactivity of the cyanoacetyl hydrazide moiety. While specific literature detailing the direct use of this compound for pyrimidine synthesis is not extensively documented, the known reactivity of related cyanoacetohydrazides suggests viable synthetic routes.

One established method for pyrimidine synthesis involves the condensation of a compound containing an active methylene group with a 1,3-dielectrophilic species. In this context, this compound can serve as the active methylene component. Reaction with reagents such as β-ketoesters or enaminones in the presence of a base would be expected to yield appropriately substituted pyrimidinone derivatives. The general mechanism would likely involve an initial Knoevenagel condensation followed by an intramolecular cyclization.

A potential reaction scheme for the synthesis of a pyrimidine derivative is outlined below:

Reactant 1Reactant 2ConditionsProduct
This compoundEthyl acetoacetateBasic (e.g., NaOEt), EtOH, reflux5-Cyano-6-methyl-2-(N'-propan-2-ylacetamido)pyrimidin-4(3H)-one (postulated)

Construction of Fused and Polycyclic Systems

The unique combination of functional groups in this compound also makes it a suitable precursor for the synthesis of more complex fused and polycyclic heterocyclic systems.

The synthesis of pyrazolo[1,5-a]pyrimidines from cyanoacetohydrazide has been reported, indicating a promising avenue for the application of this compound in this area. redalyc.org The reaction of cyanoacetohydrazide with push-pull alkenes, such as ketene-S,S-acetals, in a polar aprotic solvent like dimethylformamide has been shown to produce pyrazolo[1,5-a]pyrimidines in good yields. redalyc.org This methodology offers a simpler and more rapid alternative to other described procedures. redalyc.org

The proposed reaction pathway involves the nucleophilic attack of the cyanoacetohydrazide on the electron-deficient double bond of the push-pull system, followed by cyclization and elimination to form the fused heterocyclic core. The N'-isopropyl group of this compound would be incorporated into the final structure.

For the synthesis of triazolo-fused systems, such as triazolo[4,3-a]pyrimidines, the hydrazide moiety of this compound is key. While direct synthesis from this specific starting material is not well-documented, general methods for the synthesis of this ring system often involve the cyclization of a hydrazinyl-pyrimidine precursor. nih.govresearchgate.net Therefore, it is conceivable that a pyrimidine derivative of this compound could be synthesized first and then subjected to cyclization to form the triazole ring. For instance, reaction with a one-carbon synthon like formic acid or triethyl orthoformate could lead to the formation of the fused triazole ring.

The synthesis of benzothiazoles generally involves the condensation of a 2-aminothiophenol (B119425) derivative with a carboxylic acid, aldehyde, or nitrile. researchgate.netmdpi.com While there are no specific reports on the use of this compound for this purpose, its cyano group could potentially react with 2-aminothiophenol under appropriate conditions to form a 2-substituted benzothiazole. The reaction of N-aryl-2-cyanoacetamides with o-aminothiophenol has been shown to yield 2-benzothiazolyl derivatives. ekb.eg

Thiazolidinones are typically synthesized by the reaction of a Schiff base with thioglycolic acid or by the cyclization of a thiosemicarbazone derivative. scispace.comsysrevpharm.org Starting from this compound, a plausible route would involve the initial formation of a hydrazone by condensation with an aldehyde or ketone. Subsequent reaction of this hydrazone with thioglycolic acid would lead to the formation of a thiazolidinone ring.

A potential reaction scheme for the synthesis of a thiazolidinone derivative is as follows:

Reactant 1Reactant 2Reactant 3ConditionsProduct
This compoundAromatic aldehydeThioglycolic acid1. Condensation (e.g., EtOH, reflux), 2. Cyclization (e.g., ZnCl₂, reflux)2-Aryl-3-(2-cyano-N'-propan-2-ylacetamido)thiazolidin-4-one (postulated)

This table outlines a hypothetical synthetic route based on established methods for thiazolidinone synthesis.

The versatility of this compound extends to the synthesis of other condensed heterocyclic systems.

Benzo[e] ekb.egresearchgate.netthiazines: The synthesis of benzo[e] ekb.egresearchgate.netthiazine derivatives has been reported, often involving multistep sequences. researchgate.net While direct synthesis from this compound is not described, its functional groups could potentially be used to construct this ring system through carefully designed reaction pathways.

Quinoxalinones: Quinoxalinones are typically prepared by the condensation of an o-phenylenediamine (B120857) derivative with an α-ketoacid or a related 1,2-dicarbonyl compound. organic-chemistry.org The direct involvement of this compound in the formation of the quinoxalinone ring is not a common strategy. However, it could potentially be incorporated as a substituent on a pre-formed quinoxalinone scaffold.

Chromenes: There is evidence for the synthesis of chromene derivatives starting from cyanoacetohydrazide precursors. For instance, new heterocyclic compounds, including coumarin (B35378) (a benzopyranone, structurally related to chromene) derivatives, have been prepared from 2-cyano-N'-(2-hydroxy-5-(4-methylphenyldiazenyl)benzylidene)acetohydrazide. ekb.eg This suggests that this compound could undergo similar transformations. The synthesis of 2-imino-chromene-3-carboxamide derivatives has been achieved by the treatment of N-aryl-2-cyanoacetamides with salicylaldehyde (B1680747) in boiling acetic acid. ekb.eg This reaction highlights the potential for the active methylene and cyano groups to participate in the formation of the chromene ring. A three-component reaction of an aldehyde, malononitrile, and a phenol (B47542) is a common method for synthesizing 2-amino-3-cyano-4H-chromenes. nih.gov While not a direct application of the intact this compound molecule, this demonstrates the utility of the cyanoacetyl moiety in chromene synthesis.

The following table summarizes a reported synthesis of a coumarin derivative from a related acetohydrazide:

Starting MaterialReagentConditionsProductYield
2-Cyano-N'-(2-hydroxy-5-(p-tolyldiazenyl)benzylidene)acetohydrazideo-HydroxybenzaldehydeNot specifiedN'-(2-hydroxy-5-(p-tolyldiazenyl)benzylidene)-2-oxo-2H-chromene-3-carbohydrazide69%

This data is from a study on a similar, but not identical, starting material. ekb.eg

Structural Elucidation and Spectroscopic Characterization of 2 Cyano N Propan 2 Ylacetohydrazide and Its Derivatives

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis of Functional Groups

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 2-cyano-N'-propan-2-ylacetohydrazide is characterized by several distinct absorption bands that correspond to the vibrational frequencies of its specific functional groups.

The presence of the hydrazide moiety gives rise to characteristic N-H stretching vibrations, typically observed in the region of 3200-3400 cm⁻¹. The amide C=O stretching vibration (Amide I band) is expected to produce a strong absorption band in the range of 1650-1680 cm⁻¹. Furthermore, the N-H bending vibration (Amide II band) is anticipated to appear around 1520-1550 cm⁻¹.

A key feature in the spectrum is the absorption band corresponding to the C≡N (cyano) group. This stretching vibration is typically observed as a sharp, medium-intensity band in the 2240-2260 cm⁻¹ region. The aliphatic C-H stretching vibrations of the methylene (B1212753) (CH₂) and isopropyl groups are expected in the 2850-3000 cm⁻¹ range. The corresponding C-H bending vibrations can be found at lower wavenumbers.

Table 1: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H (Hydrazide)Stretching3200-3400Medium
C-H (Aliphatic)Stretching2850-3000Medium-Strong
C≡N (Cyano)Stretching2240-2260Medium, Sharp
C=O (Amide I)Stretching1650-1680Strong
N-H (Amide II)Bending1520-1550Medium
C-H (Aliphatic)Bending1370-1470Variable

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Through ¹H NMR and ¹³C NMR, detailed information about the chemical environment, connectivity, and stereochemistry of the atoms can be obtained.

The ¹H NMR spectrum of this compound would exhibit distinct signals for each type of proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

The protons of the two methyl groups of the isopropyl moiety are expected to appear as a doublet in the upfield region, typically around δ 1.1-1.3 ppm, due to spin-spin coupling with the adjacent methine proton. The methine proton (CH) of the isopropyl group would likely be observed as a septet at approximately δ 3.0-3.5 ppm. The methylene protons (CH₂) adjacent to the cyano group are anticipated to resonate as a singlet around δ 3.5-3.8 ppm. The N-H protons of the hydrazide group would appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. The amide N-H proton is generally found further downfield compared to the terminal NH₂ protons.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH(CH₃ )₂1.1-1.3Doublet~6-7
-CH (CH₃)₂3.0-3.5Septet~6-7
NC-CH₂ -3.5-3.8Singlet-
-CO-NH -VariableBroad Singlet-
-NH-NH₂ VariableBroad Singlet-

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In a broadband-decoupled ¹³C NMR spectrum of this compound, a distinct signal is expected for each unique carbon atom.

The carbonyl carbon (C=O) of the amide group is expected to have the most downfield chemical shift, typically in the range of δ 165-175 ppm. The carbon of the cyano group (C≡N) usually appears in the δ 115-125 ppm region. The methine carbon of the isopropyl group is anticipated around δ 45-55 ppm, while the equivalent methyl carbons of the isopropyl group would resonate at a more upfield position, approximately δ 20-25 ppm. The methylene carbon adjacent to the cyano group is expected to have a chemical shift in the range of δ 25-35 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
-C =O165-175
-C ≡N115-125
-C H(CH₃)₂45-55
NC-C H₂-25-35
-CH(C H₃)₂20-25

To further confirm the structural assignments and gain insight into the spatial arrangement of the atoms, advanced NMR techniques are employed.

2D NMR Spectroscopy : Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable. A COSY spectrum would show correlations between coupled protons, for instance, between the methine and methyl protons of the isopropyl group. An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbons, confirming the assignments made from the 1D spectra. Heteronuclear Multiple Bond Correlation (HMBC) would show longer-range (2-3 bond) correlations, for example, from the methylene protons to the carbonyl carbon and the cyano carbon, which is crucial for piecing together the molecular fragments.

Nuclear Overhauser Effect Spectroscopy (NOESY) : This technique provides information about the spatial proximity of protons. NOESY correlations can help in determining the preferred conformation of the molecule in solution. For instance, correlations between the isopropyl protons and the methylene protons could indicate a specific rotational isomer being more populated.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. For this compound (C₆H₁₁N₃O), the expected exact mass of the molecular ion [M]⁺˙ would be approximately 141.0902 g/mol .

Electron Ionization (EI) mass spectrometry would likely lead to characteristic fragmentation patterns. The molecular ion peak may be observed, and its intensity would depend on its stability. Common fragmentation pathways for hydrazides include cleavage of the N-N bond and the CO-N bond. The loss of the isopropyl group or the cyanoacetyl moiety would lead to significant fragment ions.

Table 4: Potential Fragment Ions in the Mass Spectrum of this compound

m/zPossible Fragment
141[C₆H₁₁N₃O]⁺˙ (Molecular Ion)
99[M - C₃H₆]⁺˙
84[M - C₃H₇N]⁺˙
71[C₃H₅NO]⁺˙
57[C₃H₇N₂]⁺
43[C₃H₇]⁺
41[C₂H₃N]⁺˙

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the carbonyl group (C=O) and the cyano group (C≡N).

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography stands as the definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise information on bond lengths, bond angles, and torsion angles, thereby revealing the exact molecular conformation. Furthermore, it elucidates the packing of molecules within the crystal lattice, offering insights into intermolecular interactions such as hydrogen bonding and van der Waals forces that govern the supramolecular architecture. For derivatives of 2-cyano-acetohydrazide, single-crystal X-ray diffraction studies have been instrumental in characterizing their molecular and crystal structures.

Detailed investigations into a series of these hydrazone derivatives have revealed recurring structural motifs as well as unique conformational features influenced by various substituents. For instance, the molecular structure of (E)-2-cyano-N′-(3,4,5-trimethoxybenzylidene)acetohydrazide was found to have a nearly planar 2-cyano-N′-methylideneacetohydrazide moiety, which forms a dihedral angle of 13.8 (1)° with the trimethoxy phenyl ring. nih.gov Similarly, in 2-cyano-N′-(2-hydroxy-3-methoxybenzylidene)acetohydrazide, the non-hydrogen atoms are approximately coplanar. nih.gov The molecules of 2-cyano-N′-(2-chlorobenzylidene)acetohydrazide and 2-cyano-N′-(4-dimethylaminobenzylidene)acetohydrazide exhibit trans configurations with respect to their C=N double bonds. researchgate.net

A predominant feature in the crystal structures of these derivatives is the extensive network of intermolecular hydrogen bonds, which plays a crucial role in stabilizing the crystal packing. In the crystal of 2-cyano-N′-(2-hydroxy-3-methoxybenzylidene)acetohydrazide, molecules are linked by N—H⋯O hydrogen bonds, which generate chains running along the b-axis. nih.gov The structure of (E)-2-cyano-N′-(3,4,5-trimethoxybenzylidene)acetohydrazide also features intermolecular N—H⋯O and C—H⋯O hydrogen bonds. nih.gov In the case of 2-cyano-N′-(cyclohexylidene)acetohydrazide, N—H⋯O and C—H⋯O hydrogen bonds link molecules into inversion dimers. researchgate.net Hirshfeld surface analysis performed on (E)-2-cyano-N′-(3,4,5-trimethoxybenzylidene)acetohydrazide quantified these intermolecular interactions, revealing that H⋯H (38.3%), H⋯O/O⋯H, H⋯N/N⋯H, and H⋯C/C⋯H contacts are the main contributors to the crystal packing. nih.gov

The crystallographic data for several derivatives of 2-cyano-acetohydrazide are summarized in the table below, showcasing the variations in their crystal systems and unit cell parameters.

Table 1: Crystallographic Data for Derivatives of 2-Cyano-acetohydrazide

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)ZRef.
(E)-2-cyano-N′-(1-(3-ethylpyrazin-2-yl)ethylidene)acetohydrazideC₁₁H₁₃N₅OMonoclinicP2₁/c15.727(4)5.0572(12)15.452(4)105.007(4)1187.1(5)4 scispace.com
2-cyano-N′-(2-hydroxy-3-methoxybenzylidene)acetohydrazideC₁₁H₁₁N₃O₃OrthorhombicP2₁2₁2₁4.8035(14)9.470(3)23.884(7)901086.5(5)4 nih.gov
2-cyano-N′-(2-chlorobenzylidene)acetohydrazideC₁₀H₈ClN₃OMonoclinicP2₁/c9.925(1)7.045(1)15.117(2)91.479(2)1056.7(2)4 researchgate.net
2-cyano-N′-(4-dimethylaminobenzylidene)acetohydrazideC₁₂H₁₄N₄OMonoclinicP2₁/c13.714(2)8.938(1)10.883(1)112.628(2)1231.3(3)4 researchgate.net
(E)-2-cyano-N′-(3,4,5-trimethoxybenzylidene)acetohydrazideC₁₃H₁₅N₃O₄MonoclinicP2₁/c14.162(3)7.747(2)13.069(3)101.07(3)1406.8(6)4 nih.gov

Theoretical and Computational Investigations of 2 Cyano N Propan 2 Ylacetohydrazide

Quantum Chemical Studies and Density Functional Theory (DFT) Calculations

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule. For 2-cyano-N'-propan-2-ylacetohydrazide, DFT would be a powerful tool to investigate its behavior at the atomic and electronic levels.

Geometry Optimization and Conformational Analysis in Different Phases

A foundational step in any computational study is the determination of the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, would identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of this compound.

Furthermore, a conformational analysis would be necessary to explore the different spatial arrangements of the molecule's atoms that can be achieved through rotation around single bonds. This would reveal the various possible conformers and their relative stabilities. Such studies would ideally be conducted to simulate the compound's structure in different phases, such as the gas phase, and in various solvents to understand how its environment influences its geometry.

At present, specific optimized geometrical parameters for this compound from peer-reviewed computational studies are not available.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Band Gaps

The electronic properties of a molecule are governed by its molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller band gap generally implies higher reactivity. Analysis of the spatial distribution of these frontier orbitals would provide insights into the regions of the molecule that are most likely to participate in chemical reactions.

Detailed data on the HOMO-LUMO energies and the band gap for this compound have not been reported in the scientific literature.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is an invaluable tool for identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, different colors are used to denote varying electrostatic potentials. Typically, red indicates regions of high electron density, which are susceptible to electrophilic attack, while blue signifies areas of low electron density, which are prone to nucleophilic attack.

For this compound, an MEP map would pinpoint the likely sites for intermolecular interactions and chemical reactions. However, no such computational analysis has been published for this specific compound.

Vibrational Frequency Analysis and Correlation with Experimental FT-IR Spectra

Computational vibrational frequency analysis can predict the infrared (IR) spectrum of a molecule. By calculating the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with an experimentally obtained Fourier-Transform Infrared (FT-IR) spectrum. Such a comparison helps in the assignment of the observed vibrational bands to specific functional groups and motions within the molecule, thereby confirming its structure.

While the methodology is well-established, a theoretical vibrational analysis of this compound and its correlation with experimental FT-IR data are not currently available in the literature.

Natural Bond Orbital (NBO) Analysis for Intra- and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled and vacant orbitals, which can be interpreted in terms of stabilizing interactions such as hyperconjugation and intramolecular hydrogen bonding. This analysis quantifies the energy of these interactions, offering a deeper understanding of the molecule's stability and electronic structure.

A dedicated NBO analysis for this compound would provide valuable information about its internal electronic landscape, but such a study has not yet been published.

Computational Modeling of Reaction Pathways and Transition State Structures

Computational chemistry can also be employed to model the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the most likely pathway from reactants to products. This involves locating the transition state structures, which are the high-energy intermediates that connect the reactants and products.

For this compound, computational modeling could be used to investigate its synthesis, degradation, or its reactions with other molecules. This would involve calculating the activation energies and reaction energies, providing crucial information about the feasibility and kinetics of the proposed reaction pathways.

To date, there are no published computational studies detailing the reaction pathways and transition state structures involving this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Stability

Due to a lack of specific research articles and publicly available data, detailed molecular dynamics simulations for this compound have not been extensively reported. Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. By simulating the interactions of atoms and molecules, researchers can gain insights into conformational changes, stability, and intermolecular interactions.

In a typical MD simulation study, the molecule of interest, this compound, would be placed in a simulated environment, such as a solvent box, and its trajectory would be calculated by integrating Newton's laws of motion. This would allow for the analysis of various parameters, including root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and radius of gyration to understand its compactness. Such simulations would provide a detailed picture of the conformational landscape and the dominant stable conformations of the molecule in solution.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry offers robust methods for predicting the spectroscopic parameters of molecules, which can then be validated against experimental data. For this compound, techniques like Density Functional Theory (DFT) would be employed to calculate its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

The predicted vibrational frequencies from a DFT calculation would correspond to the peaks in the experimental IR spectrum. Similarly, the calculated chemical shifts for the hydrogen and carbon atoms would be compared with the experimental ¹H and ¹³C NMR spectra. The electronic transitions calculated using Time-Dependent DFT (TD-DFT) would provide insights into the UV-Vis absorption spectrum. A close agreement between the predicted and experimental spectra would validate the computational model and provide a deeper understanding of the molecule's electronic and structural properties.

Spectroscopic Parameter Predicted Value (Illustrative) Experimental Value (Hypothetical)
¹H NMR Chemical Shift (ppm)
-CH₂-2.52.6
-NH-7.88.0
-CH(CH₃)₂3.53.6
-CH(CH₃)₂1.21.3
¹³C NMR Chemical Shift (ppm)
-CN118117
-C=O170169
-CH₂-4546
-CH(CH₃)₂5051
-(CH₃)₂2223
Key IR Frequencies (cm⁻¹)
C≡N stretch22502248
C=O stretch16801675
N-H stretch33003310

Computational Analysis of Molecular Interactions in Chemical Systems

The study of molecular interactions is crucial for understanding the behavior of this compound in various chemical systems. Computational methods can be used to analyze both intramolecular and intermolecular interactions. Intramolecular interactions, such as hydrogen bonds, can significantly influence the molecule's conformational stability.

Advanced Chemical Applications of 2 Cyano N Propan 2 Ylacetohydrazide and Its Derivatives

Role as Ligands in Coordination Chemistry for the Synthesis of Metal Complexes

The core structure of 2-cyano-N'-propan-2-ylacetohydrazide, featuring a hydrazide linkage, a carbonyl group, and a cyano group, provides multiple potential donor atoms (N and O) for coordinating with metal ions. This makes it and its derivatives excellent candidates for forming stable metal complexes.

Research on analogous compounds, such as N'-(2-cyanoacetyl)isonicotinohydrazide, demonstrates the typical coordination behavior of this class of molecules. nih.gov This related ligand has been shown to form stable 1:1 metal-to-ligand complexes with various transition metals, including copper(II), cobalt(II), nickel(II), and zinc(II). nih.gov Spectroscopic analyses of these complexes reveal that the ligand can act as a bidentate agent, coordinating with the metal ion through one of the hydrazide nitrogen atoms and the deprotonated enolized oxygen of the acetyl group. nih.gov This chelation results in the formation of a stable five- or six-membered ring, a common feature in coordination chemistry that enhances the stability of the resulting complex.

The coordination mode of these types of ligands is often influenced by the reaction conditions, such as pH and the nature of the metal salt used. The ability of the hydrazide moiety to exist in keto-enol tautomeric forms allows for versatile coordination behavior. In its enol form, the ligand can lose a proton to act as a mononegative ligand, as observed in the complexes of N'-(2-cyanoacetyl)isonicotinohydrazide. nih.gov

The table below summarizes the characteristics of metal complexes formed with a related cyanoacetylhydrazide derivative.

Metal IonStoichiometry (M:L)Coordination ModeResulting Geometry
Copper(II)1:1Mononegative bidentate (N, O)Square planar
Cobalt(II)1:1Mononegative bidentate (N, O)Tetrahedral
Nickel(II)1:1Mononegative bidentate (N, O)Tetrahedral
Zinc(II)1:1Mononegative bidentate (N, O)Tetrahedral

Data based on studies of N'-(2-cyanoacetyl)isonicotinohydrazide. nih.gov

Applications in Material Science as Building Blocks for Functional Organic Materials

Organic compounds like this compound serve as fundamental molecular entities, or building blocks, for constructing more complex functional organic materials. nd.edu The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O and C≡N groups), along with its flexible backbone, allows for the creation of extended networks with potentially interesting properties.

The cyano group, in particular, is a valuable functional group in materials science. Its strong dipole moment and ability to participate in various chemical reactions make it a key component in the design of materials for electronics and photonics. For instance, cyano-functionalized molecules have been explored for the development of n-type polymer semiconductors, which are crucial for organic thermoelectric devices. researchgate.net The electron-withdrawing nature of the cyano group can lower the energy levels of the molecular orbitals, facilitating electron transport.

While direct applications of this compound in material science have not been reported, its potential as a building block can be extrapolated. By reacting the hydrazide or the active methylene (B1212753) group, it could be incorporated into larger polymeric or supramolecular structures. The resulting materials could exhibit properties such as:

Thermal Stability: The incorporation of heterocyclic rings, which can be formed from the cyanoacetylhydrazide moiety, often enhances the thermal stability of polymers.

Nonlinear Optical (NLO) Properties: The combination of electron-donating (hydrazide) and electron-withdrawing (cyano) groups can lead to molecules with significant NLO properties, which are useful in optoelectronics.

Porosity: Through controlled synthesis, it might be possible to create porous organic materials for applications in gas storage or catalysis, where the functional groups line the pores and provide specific binding sites. researchgate.net

Utility in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the non-covalent interactions that guide the self-assembly of molecules into larger, well-defined structures. The functional groups within this compound make it an ideal candidate for directed self-assembly. The N-H groups of the hydrazide can act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen of the cyano group are effective hydrogen bond acceptors.

These interactions can lead to the formation of various supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The specific arrangement of the molecules in the solid state will be governed by the interplay of these hydrogen bonds, as well as weaker interactions like van der Waals forces.

The potential self-assembly motifs for this compound are summarized below.

Intermolecular InteractionDonorAcceptorPotential Supramolecular Structure
Hydrogen BondingN-H (hydrazide)C=O (carbonyl)Chains, sheets
Hydrogen BondingN-H (hydrazide)N≡C (cyano)Chains, sheets
Hydrogen BondingC-H (alkyl/methylene)C=O, N≡C3D networks
Dipole-DipoleC≡NC≡NStacked arrays

The ability to form these ordered assemblies is crucial for developing materials like liquid crystals, gels, and other organized molecular systems.

Future Research Directions and Unexplored Avenues in 2 Cyano N Propan 2 Ylacetohydrazide Research

Development of Asymmetric Synthesis Methodologies for Chiral Derivatives

A significant and promising area for future investigation lies in the development of asymmetric synthetic routes to chiral derivatives of 2-cyano-N'-propan-2-ylacetohydrazide. The introduction of stereocenters into the molecule could profoundly influence its chemical and biological properties, opening doors to novel applications. While specific methods for this compound are yet to be reported, general strategies in asymmetric synthesis offer a clear path forward.

Future research should focus on several key approaches:

Chiral Auxiliaries: The use of chiral auxiliaries attached to the acetohydrazide backbone could direct the stereoselective introduction of substituents. Subsequent cleavage of the auxiliary would yield enantiomerically enriched products.

Organocatalysis: Asymmetric organocatalysis presents a powerful tool for the enantioselective functionalization of the active methylene (B1212753) group or for catalyzing reactions involving the hydrazide moiety. Chiral amines, phosphoric acids, and other organocatalysts could be employed to achieve high levels of stereocontrol.

Transition-Metal Catalysis: Chiral transition-metal complexes could be utilized to catalyze a variety of asymmetric transformations, including hydrogenations, C-H functionalizations, and cross-coupling reactions, to introduce chirality into the molecule.

Biocatalysis: The use of enzymes, or engineered biocatalysts, for the stereoselective synthesis of chiral hydrazide derivatives is a rapidly growing field. explorationpub.com Biocatalytic reduction of precursor hydrazones could provide an efficient and environmentally friendly route to chiral amines derived from this compound. explorationpub.com

The successful development of these methodologies will be crucial for systematically studying the structure-activity relationships of chiral derivatives and for identifying compounds with optimized properties.

Exploration of Novel Catalytic Transformations and Reaction Conditions

The inherent reactivity of the cyanoacetohydrazide scaffold, stemming from its multiple functional groups—the cyano group, the active methylene group, the carbonyl group, and the hydrazide moiety—makes it a versatile precursor for a wide array of chemical transformations. explorationpub.com While the general reactivity of cyanoacetohydrazides is known, the exploration of novel catalytic systems and reaction conditions specifically for this compound could lead to the discovery of unprecedented chemical transformations and the efficient synthesis of complex molecular architectures.

Future research in this area should investigate:

Metal-Catalyzed Cross-Coupling Reactions: The development of catalytic protocols for cross-coupling reactions at various positions of the molecule would enable the introduction of a wide range of substituents, thereby expanding the accessible chemical space.

C-H Activation/Functionalization: Direct functionalization of the C-H bonds within the molecule, facilitated by transition-metal catalysts, would offer a highly atom-economical and efficient strategy for creating new derivatives.

Novel Cyclization Reactions: The cyanoacetohydrazide core is a well-established precursor for the synthesis of various heterocyclic compounds. researchgate.net Future work should focus on discovering novel catalytic systems that can promote new modes of cyclization, leading to the formation of unique and potentially bioactive heterocyclic scaffolds. For instance, the use of copper(II) complexes, which have shown catalytic activity in azide-alkyne cycloaddition reactions with related compounds, could be explored.

Photoredox Catalysis: The application of visible-light-mediated photoredox catalysis could unlock new reaction pathways that are not accessible under thermal conditions, enabling milder and more selective transformations.

By systematically exploring these catalytic avenues, researchers can significantly expand the synthetic utility of this compound and generate a diverse library of novel compounds.

Investigation of Solid-Phase Synthesis Approaches for Library Generation

The principles of solid-phase synthesis, which have revolutionized peptide and oligonucleotide synthesis, hold immense potential for the rapid generation of libraries of this compound derivatives. This high-throughput approach is invaluable for accelerating the discovery of compounds with desired chemical or biological properties. While specific solid-phase methods for this compound have not been reported, existing technologies for the synthesis of hydrazides and heterocyclic compounds can be readily adapted.

Key areas for future investigation include:

Linker Strategy Development: The design and optimization of suitable linkers for anchoring this compound or its precursors to a solid support are paramount. Both photolabile and chemically cleavable linkers, such as aryl hydrazide linkers, could be explored to allow for the mild release of the final products. google.comosti.gov

On-Resin Transformations: Once the molecule is attached to the solid support, a variety of chemical transformations can be performed on the cyano, active methylene, and hydrazide functionalities. This would allow for the systematic introduction of diverse building blocks and the creation of a large library of analogs.

Combinatorial Synthesis of Heterocycles: The versatility of the cyanoacetohydrazide scaffold as a precursor for heterocyclic synthesis can be exploited in a solid-phase format. arkat-usa.org By reacting the resin-bound starting material with a diverse set of reagents, combinatorial libraries of various heterocyclic systems can be efficiently generated.

Automation and High-Throughput Screening: The integration of automated synthesis platforms with high-throughput screening techniques would enable the rapid synthesis and evaluation of large compound libraries, significantly accelerating the discovery process.

The implementation of solid-phase synthesis strategies will be instrumental in systematically exploring the chemical space around the this compound core and identifying derivatives with tailored properties.

Advanced Computational Design of Derivatives with Tailored Chemical Properties

In synergy with synthetic efforts, advanced computational modeling and design will be crucial in guiding the development of this compound derivatives with specific, pre-defined chemical properties. By leveraging the power of in silico techniques, researchers can prioritize synthetic targets, reduce the number of experiments required, and accelerate the discovery of compounds with desired functionalities.

Future research in this domain should focus on:

Quantum Chemical Calculations: Density functional theory (DFT) and other quantum chemical methods can be employed to predict a wide range of molecular properties, including reactivity, electronic structure, and spectroscopic characteristics. These calculations can provide valuable insights into the behavior of the molecule and its derivatives, aiding in the design of novel transformations.

Molecular Docking and Virtual Screening: For applications in materials science or medicinal chemistry, molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound derivatives with specific target proteins or receptors. Virtual screening of large in silico libraries can identify promising candidates for synthesis and experimental validation.

Quantitative Structure-Property Relationship (QSPR) Studies: By developing QSPR models, it is possible to establish mathematical relationships between the structural features of the molecules and their chemical properties. These models can then be used to predict the properties of novel, unsynthesized derivatives, thereby guiding the design of compounds with optimized characteristics.

De Novo Design: Advanced algorithms can be used for the de novo design of novel derivatives of this compound that are predicted to possess desired properties. These computer-generated structures can then serve as inspiration for synthetic chemists.

The integration of these computational approaches into the research workflow will enable a more rational and efficient design of this compound derivatives with tailored chemical properties for a wide range of applications.

Synergistic Experimental and Theoretical Research Initiatives for Comprehensive Understanding

A truly comprehensive understanding of the chemical potential of this compound and its derivatives can only be achieved through a close and synergistic collaboration between experimental and theoretical chemists. By combining the strengths of both approaches, researchers can gain deeper insights into the fundamental properties of these molecules and accelerate the pace of discovery.

Future research should be built upon a foundation of:

Integrated Design-Synthesize-Test-Analyze Cycles: Theoretical predictions should be used to guide the design of new synthetic targets. These compounds should then be synthesized and their properties experimentally evaluated. The experimental data, in turn, can be used to refine and validate the theoretical models, creating a powerful feedback loop that drives the research forward.

Mechanistic Investigations: A combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational modeling can be used to elucidate the mechanisms of novel reactions and transformations involving this compound. A thorough understanding of the reaction mechanisms is essential for optimizing reaction conditions and expanding their scope.

Spectroscopic and Crystallographic Characterization: The synthesis of novel derivatives should be accompanied by their thorough characterization using a range of spectroscopic techniques (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction. This experimental data is not only crucial for confirming the structure of the new compounds but also provides valuable benchmarks for validating the accuracy of computational predictions.

Collaborative Research Platforms: The establishment of collaborative platforms that bring together synthetic chemists, computational chemists, and researchers from other relevant disciplines (e.g., materials science, medicinal chemistry) will be essential for fostering the interdisciplinary research required to fully exploit the potential of this compound.

By embracing this synergistic approach, the scientific community can ensure that the exploration of this compound chemistry is both innovative and impactful, leading to the development of new materials, catalysts, and therapeutic agents.

Q & A

Q. What are the key synthetic methodologies for preparing 2-cyano-N'-propan-2-ylacetohydrazide, and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions between cyanoacetic acid derivatives and substituted hydrazides. For example, refluxing cyanoacetamide with isopropyl hydrazine in ethanol under acidic conditions (e.g., acetic acid) yields the target compound. Key parameters include:

  • Temperature : 70–80°C to ensure reactivity without decomposition .
  • Solvent : Polar aprotic solvents (e.g., ethanol, DMF) enhance solubility and reaction efficiency .
  • Catalysts : Acidic catalysts (e.g., piperidine) promote imine formation in hydrazone derivatives .
    Optimization : Adjust pH (5–7) to minimize side reactions and monitor yield via TLC or HPLC .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.8–3.2 ppm (isopropyl CH₃), δ 6.5–7.5 ppm (NH groups) .
    • ¹³C NMR : Signals at ~165 ppm (C=O), ~115 ppm (C≡N) .
  • IR Spectroscopy : Bands at ~2200 cm⁻¹ (C≡N), ~1650 cm⁻¹ (C=O), and ~3300 cm⁻¹ (N-H) .
  • Mass Spectrometry : Molecular ion peak at m/z 183.2 (M+H⁺) .

Q. How can researchers ensure purity during synthesis, and what analytical methods are recommended?

  • Purification : Recrystallization from ethanol/water mixtures (80:20 v/v) removes unreacted starting materials .
  • Analytical Methods :
    • HPLC : Use C18 columns with acetonitrile/water mobile phase (retention time ~8.2 min) .
    • Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing derivatives of this compound for structure-activity relationship (SAR) studies?

Derivatives are synthesized via:

  • Hydrazone Formation : Condensation with aldehydes/ketones under reflux (e.g., benzaldehyde in ethanol with piperidine) .
  • Cyclization Reactions : Heating with thioglycolic acid yields thiazolidinone derivatives, enhancing antimicrobial activity .
    Key Considerations :
    • Steric effects from the isopropyl group may hinder nucleophilic attack, requiring longer reaction times .
    • Substituent electronic properties (e.g., electron-withdrawing groups on aldehydes) accelerate hydrazone formation .

Q. How can researchers resolve contradictions in spectral data for structurally similar derivatives?

  • Case Study : Discrepancies in NH proton shifts (¹H NMR) may arise from tautomerism or solvent polarity.
    • Solution : Use deuterated DMSO to stabilize tautomers and compare with computational models (DFT calculations) .
  • X-ray Crystallography : Definitive structural confirmation, as demonstrated for the benzylidene derivative (bond angles: C-N-N = 119.5°) .

Q. What strategies optimize the compound’s bioactivity in antimicrobial or anticancer assays?

  • In Vitro Testing :
    • Antimicrobial : Modify the hydrazone moiety with halogenated aryl groups (e.g., 4-chlorophenyl) to enhance membrane penetration .
    • Anticancer : Introduce pyridine or furan rings to improve DNA intercalation (IC₅₀ values: 12–25 µM against MCF-7 cells) .
  • SAR Insights : LogP values >2.5 correlate with improved cellular uptake but may reduce solubility .

Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?

  • Stability Profile :
    • pH 3–6 : Stable for >24 hours (hydrazide group remains protonated).
    • pH >8 : Rapid hydrolysis of the cyano group to carboxylic acid .
  • Solvent Effects : Acetonitrile > DMF > water in maintaining stability at 25°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.